Labdanolic acid

Description

Overview of Diterpenoid Chemical Diversity and Significance in Natural Product Chemistry

Diterpenoids are a large and structurally diverse class of natural products derived from a C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). all-chemistry.commdpi.com Comprising four isoprene (B109036) units, they are a significant component of the vast family of terpenoids. all-chemistry.comresearchgate.net With over 18,450 individual compounds identified, diterpenoids exhibit remarkable chemical diversity, featuring a wide array of carbon skeletons that can be linear, bicyclic, tricyclic, tetracyclic, or even more complex. all-chemistry.commdpi.com This structural variety arises from the intricate cyclization and rearrangement reactions of the GGPP precursor. mdpi.comfrontiersin.org

Diterpenoids are widely distributed across the kingdoms of life, found in plants, fungi, insects, and marine organisms. mdpi.comnih.govtaylorfrancis.com In plants, they are particularly abundant in families such as Lamiaceae, Asteraceae, and Euphorbiaceae, where they often serve as defense compounds against herbivores and pathogens or play roles in developmental processes. all-chemistry.commdpi.comresearchgate.netresearchgate.net The significance of diterpenoids in natural product chemistry is underscored by their wide range of potent biological activities. mdpi.comuot.edu.ly Many exhibit valuable pharmacological properties, including anti-inflammatory, antimicrobial, cytotoxic, and antiviral activities. mdpi.comtaylorfrancis.comuot.edu.ly Prominent examples like the anticancer drug Taxol (paclitaxel) and the anti-inflammatory andrographolides highlight the therapeutic potential of this class of compounds, making them a major focus for drug discovery and development. taylorfrancis.com

The Labdane (B1241275) Diterpenoid Skeleton: Structural Features and Stereochemical Considerations

Among the various diterpenoid subclasses, the labdane-type is one of the most common. uot.edu.ly Plant-derived labdane-related diterpenoids (LRDs) are a large group that either possess the characteristic labdane bicyclic core or more complex structures derived from it, such as abietanes and kauranes. cjnmcpu.comnih.gov The fundamental labdane skeleton consists of a bicyclic decalin ring system (C-1 to C-10) and an attached six-carbon side chain at position C-9. mdpi.comresearchgate.netmdpi.com

The biogenetic origin of this structure is the initial cyclization of GGPP, which forms a labdadienyl/copalyl diphosphate (CPP) intermediate, establishing the core ring system. nih.gov Subsequent enzymatic transformations by class I diterpene synthases lead to the vast array of labdane-related natural products. nih.gov

Stereochemistry is a critical aspect of the labdane skeleton's identity. Key stereochemical features include:

Ring Junction: Labdane diterpenoids typically feature a trans-fused decalin ring system at the C-5 and C-10 junction. mdpi.comnih.gov The substituents on these bridging carbons have a defined stereochemical configuration. nih.gov Labdanes with cis-ring junctions are rarely found in nature. mdpi.com

Enantiomeric Series: These compounds naturally occur in two antipodal series, referred to as "normal" labdanes and "ent"-labdanes. researchgate.net The stereochemistry at positions like C-5, C-9, and C-10 defines the series and is often conserved throughout subsequent biosynthetic modifications. nih.gov For example, the relative stereochemistry of the methyl groups at C-4 and C-10, along with the hydrogens at C-5 and C-9, is typically consistent within a series. mdpi.com

Side Chain Configuration: Further stereochemical diversity can arise from chiral centers within the side chain, such as at C-13. rsc.org The specific configuration at these positions can significantly influence the compound's biological activity. researchgate.net

Positioning Labdanolic Acid within the Labdane Diterpenoid Subclass for Academic Inquiry

This compound is a bicyclic diterpenoid acid that belongs to the labdane subclass. biosynth.comnih.gov It is a prominent natural product, primarily isolated from the resinous exudates of plants, particularly from the "Rock-rose" (Cistus ladaniferus) of the Cistaceae family, which is native to the Mediterranean region. biosynth.combiosynth.comlifeasible.com The resin is produced by the plant as a defense mechanism. biosynth.com

This compound has garnered significant scientific interest due to its defined molecular structure and its role as a versatile starting material for chemical synthesis. biosynth.comfrontiersin.org It is an easily isolable natural product, making it an accessible precursor for creating more complex and valuable compounds. lifeasible.comtandfonline.com For instance, it has been used in the synthesis of the valuable amber-type odorant Ambrox® and bioactive spongian diterpenes. frontiersin.orgtandfonline.comresearchgate.net

The academic inquiry into this compound and its derivatives is also driven by their biological activities. Studies have suggested that this compound and its esters possess anti-inflammatory, antioxidant, and antibiotic properties. biosynth.combiosynth.comontosight.ai Research on this compound methyl ester (LAME), for example, has shown that it can attenuate pro-inflammatory responses by inhibiting key signaling pathways. researchgate.netosti.gov Fungi can also metabolize this compound; Penicillium janczewskii mediates a stereo-selective hydroxylation to produce 3β-hydroxy-labdanolic acid, a derivative that is difficult to obtain through classical chemistry and can be used to synthesize other bactericidal compounds. frontiersin.orgresearchgate.netnih.gov This potential for biotransformation opens another avenue for creating novel derivatives with potentially enhanced properties. frontiersin.orgnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₆O₃ | biosynth.comnih.govbiosynth.com |

| Molecular Weight | 324.5 g/mol | biosynth.comnih.govbiosynth.com |

| CAS Number | 10267-24-0 | biosynth.comlifeasible.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid | nih.gov |

| Natural Sources | Cistus ladaniferus, Copaifera duckei, Haplopappus schumannii | biosynth.comnih.govlifeasible.com |

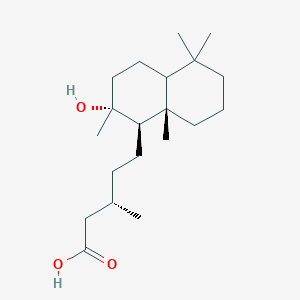

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H36O3 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(3S)-5-[(1R,2R,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid |

InChI |

InChI=1S/C20H36O3/c1-14(13-17(21)22)7-8-16-19(4)11-6-10-18(2,3)15(19)9-12-20(16,5)23/h14-16,23H,6-13H2,1-5H3,(H,21,22)/t14-,15?,16+,19-,20+/m0/s1 |

InChI Key |

KHCCSRVJJDOANA-ZOSGAXDSSA-N |

Isomeric SMILES |

C[C@@H](CC[C@@H]1[C@]2(CCCC(C2CC[C@@]1(C)O)(C)C)C)CC(=O)O |

Canonical SMILES |

CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CC(=O)O |

Origin of Product |

United States |

Biosynthesis of Labdanolic Acid

Elucidation of Labdanolic Acid Biosynthetic Pathways in Plant Systems

Precursor Compounds and Early Stages of Diterpene Biosynthesis

The journey to this compound begins with primary metabolism. Like all plant terpenes, the fundamental building blocks are five-carbon isomers: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) cjnmcpu.com. In plants, these precursors are predominantly synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway cjnmcpu.com.

The assembly of the C20 backbone for all diterpenoids is catalyzed by Geranylgeranyl Diphosphate (B83284) Synthase (GGPPS). This enzyme sequentially condenses three molecules of IPP with one molecule of DMAPP to form the linear C20 compound, (E,E,E)-geranylgeranyl diphosphate (GGPP) cjnmcpu.com. GGPP is the universal precursor for the entire class of diterpenoids, including this compound cjnmcpu.comnih.gov. A GGPPS enzyme has been identified and characterized from Cistus creticus, confirming the operation of this central pathway in labdane-producing plants forth.grresearchgate.net.

| Precursor Stage | Compound | Enzyme | Description |

| C5 Building Blocks | Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) | MEP Pathway Enzymes | Synthesized in plastids, these are the fundamental units for all isoprenoids. |

| C20 Precursor | Geranylgeranyl Diphosphate (GGPP) | Geranylgeranyl Diphosphate Synthase (GGPPS) | Catalyzes the condensation of 3 IPP units and 1 DMAPP unit to form the linear C20 precursor for all diterpenoids. |

Enzymatic Steps and Catalytic Mechanisms in Labdane (B1241275) Diterpenoid Formation

The conversion of the linear GGPP into the bicyclic labdane structure is the defining phase of the pathway. This transformation is a modular process involving two distinct classes of enzymes acting in succession nih.govresearchgate.netnih.gov.

The remarkable structural diversity of diterpenoids is primarily generated by the activity of diterpene synthases (diTPSs). The biosynthesis of the labdane skeleton requires the sequential action of a Class II diTPS followed by a Class I diTPS biorxiv.org.

Class II Diterpene Synthases: The first committed step is catalyzed by a Class II diTPS. This enzyme initiates cyclization through a protonation-dependent mechanism, transforming the linear GGPP into a bicyclic carbocation intermediate, which is then stabilized to form a labdadienyl/copalyl diphosphate (CPP) intermediate nih.gov. This CPP molecule contains the characteristic decalin ring system of all labdanes. In the plant Cistus creticus, a Class II diTPS known as copal-8-ol diphosphate synthase (CcCLS) has been identified. This enzyme catalyzes the formation of an oxygen-containing labdane precursor, copal-8-ol diphosphate, highlighting a key step in the formation of pharmacologically active, oxygenated labdanes in this species nih.govnih.govsemanticscholar.org.

Class I Diterpene Synthases: The CPP intermediate produced by the Class II diTPS serves as the substrate for a Class I diTPS. This second enzyme catalyzes the ionization of the diphosphate group, generating a carbocation that can then be converted into a stable diterpene olefin through deprotonation or rearrangement nih.govbiorxiv.org. The specific combination of Class II and Class I diTPSs determines the final stereochemistry and structure of the diterpene hydrocarbon backbone researchgate.net.

The labdane skeleton formed by the diTPSs undergoes further modifications, known as decorating steps, to produce the final bioactive compounds like this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and versatile family of enzymes responsible for most oxidative reactions in plant specialized metabolism cjnmcpu.comcjnmcpu.comoup.com.

For this compound, the key modification is the formation of a carboxylic acid group at position C-15. While the specific CYP responsible for this transformation in this compound biosynthesis has not yet been functionally characterized, the mechanism is well understood from studies of other diterpene acids. This process typically involves a three-step sequential oxidation of a terminal methyl group (CH₃) on the diterpene backbone:

Step 1: Hydroxylation to an alcohol (–CH₂OH)

Step 2: Oxidation to an aldehyde (–CHO)

Step 3: Further oxidation to a carboxylic acid (–COOH)

In the biosynthesis of other diterpenoids, such as rice momilactones and conifer resin acids, specific CYPs have been shown to catalyze these successive oxidations at a single carbon position to generate a carboxylic acid function biorxiv.orgdb-thueringen.de. It is highly probable that one or more specific CYPs, present in the trichomes of Cistus, perform these precise modifications on a labdane precursor to yield this compound.

Genetic Regulation of this compound Biosynthesis

The production of specialized metabolites like this compound is tightly regulated at the genetic level, often involving the coordinated expression of all necessary biosynthetic genes.

In many plants, the genes encoding the enzymes for a specific metabolic pathway are physically grouped together on a chromosome, forming a biosynthetic gene cluster (BGC). These clusters allow for the co-regulation and inheritance of the entire pathway as a single unit biorxiv.org. BGCs for diterpenoid phytoalexins, containing both diTPS and CYP genes, have been identified in monocot species such as rice and barley biorxiv.orguni-halle.de.

Transcriptome analyses of the glandular trichomes of Cistus creticus have successfully identified numerous genes involved in labdane biosynthesis, including multiple diTPSs and a large number of candidate CYP enzymes researchgate.netforth.grnih.gov. While these studies confirm that the genes for the pathway are highly expressed in the specialized tissue where this compound is produced, direct evidence for their organization into a physical gene cluster in the Cistus genome is not yet established. However, the functional clustering of these genes in trichomes strongly suggests a coordinated regulatory network controlling the biosynthesis of this compound and related diterpenoids.

Transcriptional and Post-Transcriptional Control Mechanisms

The biosynthesis of this compound, like other labdane-related diterpenoids (LRDs), is a complex process governed by precise regulatory mechanisms at the transcriptional and post-transcriptional levels. The foundational steps involve the cyclization of geranylgeranyl diphosphate (GGPP), catalyzed by diterpene synthases (diTPSs), and subsequent modifications often carried out by cytochrome P450 monooxygenases (P450s) nih.govnih.gov. The expression of the genes encoding these enzymes is tightly controlled.

While specific transcription factors (TFs) for this compound biosynthesis have not been definitively identified, research into the broader family of plant terpenoids points to several families of TFs that likely play a regulatory role. These include the MYB, MYC, NAC, ERF, WRKY, and bHLH families, which are known to activate or inhibit the expression of genes in terpenoid biosynthetic pathways by binding to specific cis-elements in their promoters nih.govjournalssystem.comjournalssystem.com. For instance, studies on other LRDs have shown that the transcription of key enzymes like copalyl diphosphate synthases represents a significant regulatory point in the biosynthetic pathway researchgate.net.

Furthermore, environmental factors have been shown to influence the production of diterpenes in Cistus ladanifer, the primary natural source of this compound. Variations in temperature can lead to seasonal differences in the concentration of diterpenes, suggesting that environmental stimuli can trigger signaling cascades that result in the transcriptional regulation of the relevant biosynthetic genes mdpi.comresearchgate.net. This indicates a sophisticated network of control that allows the plant to modulate the synthesis of these compounds in response to external conditions. Post-transcriptional control mechanisms, while less studied in this specific context, are also presumed to contribute to the fine-tuning of the biosynthetic output.

Biotransformation and Metabolic Studies of this compound

The metabolic fate of this compound has been a subject of significant interest, particularly its modification by microorganisms. Biotransformation offers a powerful and environmentally friendly method for producing novel derivatives with potentially enhanced properties, which would be difficult to achieve through conventional chemical synthesis frontiersin.orgnih.govnih.gov.

Microbial Transformation of this compound by Fungi and Bacteria

Among microorganisms, filamentous fungi from the Ascomycota phylum have demonstrated a notable capacity for transforming this compound. Extensive screening has identified the fungus Penicillium janczewskii as a particularly efficient biocatalyst for this purpose frontiersin.orgnih.govnih.gov. This fungus is capable of mediating highly specific chemical modifications on the this compound skeleton. While bacterial transformation of this compound is plausible, fungal systems, especially P. janczewskii, are the most thoroughly documented and studied to date.

Stereoselective Hydroxylation Processes

The transformation of this compound by Penicillium janczewskii is characterized by a highly specific stereoselective hydroxylation reaction frontiersin.orgnih.gov. This process involves the precise introduction of a hydroxyl group at the C-3β position of the this compound molecule. This level of stereoselectivity is a hallmark of enzymatic catalysis and is exceedingly difficult to replicate using standard chemical methods nih.gov. The reaction is efficient, with reported yields of the hydroxylated product exceeding 90%, underscoring the potential of this biocatalytic system for generating specific labdane derivatives frontiersin.orgnih.govnih.gov.

Identification of Biotransformation Products

The primary and major product resulting from the microbial transformation of this compound by Penicillium janczewskii has been unequivocally identified. Through spectroscopic analysis and X-ray crystallography, this compound was determined to be 3β-hydroxy-labdanolic acid frontiersin.orgresearchgate.net. This derivative had not previously been identified in natural extracts, highlighting the utility of biotransformation in accessing novel chemical diversity nih.gov.

Table 1: Identified Biotransformation Product of this compound

| Precursor Compound | Transforming Microorganism | Major Product |

|---|

Proteomic Insights into Fungal Metabolic Responses to this compound

To understand the cellular mechanisms underlying the biotransformation process, differential proteomic analyses have been conducted on Penicillium janczewskii cultured in the presence and absence of this compound. These studies revealed significant changes in the fungal proteome, indicating a complex metabolic response to the introduction of the terpenoid frontiersin.orgnih.gov.

The analysis showed that this compound induces a stress response in the fungus, particularly an oxidative stress response. This was evidenced by the increased accumulation of proteins such as superoxide dismutase frontiersin.orgnih.govnih.gov. Furthermore, the data suggested that the functioning of the mitochondria was altered. The exposure to this compound led to the differential accumulation of various mycelial and extracellular proteins involved in key cellular processes. This proteomic footprint provides valuable insight into how the fungus adapts its metabolism to efficiently process the exogenous terpenoid while mitigating its potential toxicity frontiersin.orgnih.gov.

Table 2: Selected Differentially Accumulated Proteins in Penicillium janczewskii in Response to this compound

| Protein Name/Function | Cellular Location | Fold Change | Implied Role in Biotransformation |

|---|---|---|---|

| Superoxide dismutase | Mycelial | Increased | Response to oxidative stress frontiersin.orgnih.gov |

| Putative cytochrome P450 monooxygenase | Extracellular (Secretome) | Increased | Catalysis of hydroxylation frontiersin.orgnih.gov |

| Mitochondrial processing peptidase subunit beta | Mycelial | Decreased | Altered mitochondrial functioning frontiersin.orgnih.gov |

Enzymology of Microbial this compound Modifications, including Cytochrome P450 Monooxygenases

The enzymatic machinery responsible for the stereoselective hydroxylation of this compound has been investigated. Proteomic data pointed towards the involvement of a putative cytochrome P450 monooxygenase, which was found to be differentially accumulated in the secretome of P. janczewskii when exposed to this compound frontiersin.orgnih.gov. Cytochrome P450 enzymes (P450s) are a well-known superfamily of heme-containing enzymes that catalyze a wide variety of oxidative reactions, including the hydroxylation of unactivated C-H bonds, making them prime candidates for this biotransformation frontiersin.orgresearchgate.netnih.gov.

The role of P450 enzymes was further substantiated through in vivo inhibition studies. When a known P450 inhibitor was added to the culture of P. janczewskii, the bioconversion of this compound was effectively blocked frontiersin.orgnih.gov. While the specific P450 enzyme responsible has not yet been isolated and unequivocally identified, this evidence strongly implicates a P450-dependent mechanism in the 3β-hydroxylation of this compound frontiersin.orgnih.govnih.gov.

Metabolism of this compound in Other Biological Systems

While the biosynthesis of this compound is specific to certain plant species, its subsequent metabolic fate in other biological systems, such as microorganisms, is an area of active research. These metabolic processes are primarily catabolic, involving the breakdown or transformation of the molecule.

Degradation Pathways and Intermediate Metabolites

The complete degradation pathways of this compound are not extensively documented. However, specific biotransformation steps have been identified, particularly in fungi. The fungus Penicillium janczewskii has been shown to mediate a highly efficient and specific transformation of this compound. nih.gov

This biotransformation consists of a stereo-selective hydroxylation at the C-3 position of the this compound skeleton. The result of this reaction is the formation of a distinct metabolite: 3β-hydroxy-labdanolic acid. nih.gov This hydroxylation represents a key initial step in the fungal metabolism of this diterpenoid, yielding a more polar compound. Proteomic analysis of P. janczewskii during this process revealed that the presence of this compound induces significant stress responses within the fungus, particularly against oxidative stress, and appears to alter mitochondrial function. nih.gov

The table below summarizes the observed biotransformation of this compound by Penicillium janczewskii.

| Substrate | Biological System | Key Metabolite | Reaction Type | Yield |

| This compound | Penicillium janczewskii | 3β-hydroxy-labdanolic acid | Stereo-selective hydroxylation | >90% |

Table 1: Documented Biotransformation of this compound.

Role of Oxidative and Reductive Enzymes in Metabolic Fates

The metabolic modification of complex organic molecules like this compound is predominantly carried out by oxidative and reductive enzymes.

Oxidative Enzymes:

The primary enzymes implicated in the metabolism of this compound and other labdane-type diterpenes are cytochrome P450 monooxygenases (CYPs). nih.govnih.govnih.gov These enzymes are a versatile family of catalysts that introduce oxygen atoms into hydrophobic molecules, a critical first step in detoxification and metabolism. researchgate.net

A putative cytochrome P450 monooxygenase was identified to have accumulated in the secretome of the fungus during the bioconversion process. nih.gov

The hydroxylation of this compound was effectively inhibited in vivo when a known P450 inhibitor was introduced. nih.gov

The role of CYPs is a recurring theme in the biosynthesis and modification of labdane-related diterpenoids across the plant kingdom, where they are responsible for the functional decoration of the core diterpene scaffolds, significantly expanding their structural and biological diversity. nih.govnih.govnih.gov It is plausible that microbial systems utilize these same powerful enzymes to initiate the breakdown of such compounds.

Reductive Enzymes:

Currently, there is limited specific information in the scientific literature detailing the role of reductive enzymes in the degradation pathways of this compound.

The table below outlines the enzymatic activity specifically linked to this compound metabolism.

| Enzyme Family | Biological System | Evidence | Confirmed Role |

| Cytochrome P450 Monooxygenases (CYPs) | Penicillium janczewskii | Proteomic data and in vivo inhibition studies | Stereo-selective hydroxylation at the C-3 position |

Table 2: Enzymes Implicated in the Metabolism of this compound.

Advanced Synthetic Approaches to Labdanolic Acid and Its Derivatives

Total Synthesis Strategies for the Labdanolic Acid Core Structure

While this compound is naturally available, the development of total synthesis routes is crucial for accessing analogues not found in nature and for validating proposed structures. A total synthesis must address the stereocontrolled construction of the decalin ring system and the strategic introduction of the functionalized side chain.

A retrosynthetic analysis of this compound reveals several logical disconnections. The primary disconnection is typically made at the C9-C11 bond, separating the molecule into the decalin core and the C6 carboxylic acid side chain. This approach allows for the separate synthesis of the two key fragments followed by a convergent coupling reaction in the later stages.

Further disconnection of the decalin core itself can be envisioned through several powerful ring-forming strategies.

Diels-Alder Approach : The bicyclo[4.4.0]decane (decalin) system can be disconnected across the C5-C10 and C6-C7 bonds, revealing a substituted diene and a dienophile. This strategy offers a powerful method for rapidly constructing the six-membered rings with predictable stereochemical control. masterorganicchemistry.comresearchgate.net

Polyene Cyclization Approach : A biomimetic strategy involves disconnecting the ring system to an acyclic polyene precursor. nih.gov In nature, labdane-type diterpenes are formed via enzyme-controlled carbocation cascades that cyclize geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net A laboratory synthesis can mimic this by using a Lewis acid to initiate a cationic cyclization of a suitably functionalized polyene, which can rapidly generate the core structure. nih.govresearchgate.netacs.org

These strategies simplify the complex target into more manageable and often commercially available starting materials, setting the stage for the forward synthesis.

The decalin ring system is a common motif in a vast number of natural products, and numerous methods have been developed for its stereoselective synthesis. whiterose.ac.uk For this compound, controlling the relative and absolute stereochemistry of the multiple chiral centers, including the ring junction, is a primary challenge.

Intermolecular and Intramolecular Diels-Alder Reactions : The Diels-Alder reaction is a highly effective method for forming decalin frameworks. whiterose.ac.uknih.gov An intermolecular approach can construct the rings, followed by an epimerization step if necessary to achieve the desired thermodynamically stable trans-decalin framework. rsc.orgwhiterose.ac.uk Intramolecular Diels-Alder (IMDA) reactions are also powerful, where the diene and dienophile are tethered in the same molecule, often providing excellent control over the stereochemistry of the newly formed ring system. researchgate.netnih.gov The facial selectivity of the cycloaddition can be controlled by existing stereocenters or chiral auxiliaries on the precursor molecule. nih.gov

Cationic and Radical Cyclizations : Mimicking the biosynthetic pathway, cationic cyclizations of acyclic precursors can forge the bicyclic skeleton in a single step. nih.govnih.gov The stereochemical outcome is dictated by the geometry of the double bonds in the precursor and the controlled folding of the molecule during the cyclization cascade. Similarly, radical cascade processes have been employed to assemble complex terpene frameworks, offering an alternative method that can proceed under neutral conditions to rapidly construct the polycyclic system. nih.gov

The final stage of a total synthesis would involve the attachment and elaboration of the 3-methyl-5-carboxypentyl side chain at the C9 position of the decalin core. Several classical and modern organic chemistry methods are suitable for this transformation.

Grignard and Organolithium Reactions : A common method for forming carboxylic acids involves the reaction of an organometallic reagent with carbon dioxide. youtube.com A Grignard reagent or organolithium species could be prepared from a suitable halide derivative of the decalin core, which would then react with CO2, followed by an acidic workup to yield the carboxylic acid. youtube.comwikipedia.org

Hydrolysis of Nitriles : An alternative two-step process involves the introduction of a side chain terminating in a nitrile group, often via an SN2 reaction. Subsequent hydrolysis of the nitrile, under either acidic or basic conditions, yields the desired carboxylic acid. youtube.com

Oxidative Cleavage : If a precursor with a terminal alkene on the side chain is synthesized, oxidative cleavage using reagents like ozone (O₃) or potassium permanganate (KMnO₄) can directly produce the carboxylic acid. youtube.com

Oxidation of Primary Alcohols : The side chain could be installed with a terminal primary alcohol, which can then be oxidized to the carboxylic acid using strong oxidizing agents like chromic acid. youtube.commnstate.edu

Semisynthesis and Derivatization of this compound

Given its natural abundance, this compound is an attractive starting material for the synthesis of other high-value compounds, particularly those used in the fragrance industry. Its inherent chirality makes it a valuable chiral precursor.

This compound serves as an excellent chiral template, meaning its well-defined three-dimensional structure can be used to direct the stereochemical outcome of subsequent reactions. This is a powerful strategy in asymmetric synthesis, as it leverages the stereochemistry created by nature to build other complex molecules without the need for developing de novo asymmetric methods. The synthesis of valuable amber-type odorants is a prominent example of this approach. For instance, (-)-Ambrox®, a highly sought-after fragrance ingredient, has been synthesized from this compound. This transformation relies on key steps such as oxidative decarboxylation to modify the side chain, followed by acid-promoted cyclization to form the final tricyclic ether structure.

The labdane (B1241275) skeleton of this compound can be chemically modified through various transformations to generate a library of diverse analogues with potentially new or enhanced biological activities or fragrance profiles. mdpi.com Key reactions include:

Dehydration and Isomerization : The tertiary alcohol in this compound can be dehydrated to introduce a double bond within the decalin ring system. The position of this double bond can often be controlled by the reaction conditions, leading to different isomers.

Oxidative Degradation : The side chain can be shortened or modified through oxidative degradation reactions. This is a key strategy in converting this compound into valuable fragrance compounds like Ambrox®, which have a truncated side chain.

Functional Group Interconversion : The carboxylic acid group itself can be converted into other functional groups such as esters, amides, or alcohols, each leading to a new class of derivatives. For example, the methyl ester of this compound has been used as a starting material for the synthesis of tricyclic diterpenes. These transformations allow chemists to explore the structure-activity relationships of the labdane scaffold and develop new compounds for various applications. mdpi.com

Derivatization for Structural Activity Relationship (SAR) Studies (excluding biological activity)

Several chemical transformations of this compound have been documented, providing a toolkit for creating analogues for SAR studies. Modifications at the tertiary alcohol group include formylation and acetylation. The formylation of this compound has been achieved using a formic acid-acetic anhydride mixture, yielding 8-Formyl-labdanolic Acid. mdpi.org Similarly, 8-Acetyl-Labdanolic Acid can be synthesized, introducing an acetyl group at the same position. amanote.com These reactions replace the hydroxyl hydrogen with acyl groups of different sizes, which can systematically alter properties like polarity and steric profile.

The carboxylic acid moiety offers another key site for modification. A notable transformation is the Hunsdiecker-type reaction, specifically iododecarboxylation, which removes the carboxyl group and introduces an iodine atom. researchgate.net This intermediate can then undergo dehydrohalogenation to yield alkenes, fundamentally changing the nature of the side chain from acidic to nonpolar. researchgate.net Another approach involves first converting the carboxylic acid to its methyl ester, methyl labdanolate. This ester can then undergo further reactions, such as α,β-dehydrogenation using organoselenium reagents, followed by oxidative degradation of the side chain. researchgate.net These derivatizations are crucial for understanding the role of the carboxylic acid group, for instance, its potential involvement in hydrogen bonding or salt bridge formation. drugdesign.org

Table 1: Examples of this compound Derivatization for SAR Studies This table is interactive and can be sorted by column.

| Starting Material | Functional Group Targeted | Key Reagents / Reaction Type | Resulting Derivative | Reference |

|---|---|---|---|---|

| This compound | Tertiary Alcohol (C-8) | Formic acid-acetic anhydride (FAM) | 8-Formyl-labdanolic Acid | mdpi.org |

| This compound | Tertiary Alcohol (C-8) | Acetic anhydride (Ac₂O) | 8-Acetyl-Labdanolic Acid | amanote.com |

| This compound | Carboxylic Acid | Iododecarboxylation | Alkene derivatives | researchgate.net |

| Methyl labdanolate | Side Chain (via ester) | Organoselenium reagent | α,β-dehydrogenated product | researchgate.net |

Chemoenzymatic and Biotechnological Syntheses

Modern synthetic strategies increasingly leverage the interface of chemistry and biology to construct complex natural products like this compound. Chemoenzymatic and biotechnological approaches offer powerful alternatives to purely chemical syntheses, which can be lengthy and complex. nih.gov These methods utilize the high selectivity of enzymes and the metabolic machinery of engineered microorganisms to perform challenging chemical transformations, often under mild reaction conditions. acs.orgnih.gov

Integration of Enzymatic Steps in this compound Synthesis

The integration of enzymes into synthetic pathways, known as biotransformation, can provide solutions for reactions that are difficult to achieve with conventional chemistry, such as selective C-H functionalization. nih.govnih.gov While a complete de novo chemoenzymatic synthesis of this compound is not extensively documented, enzymatic modifications of the labdane skeleton are well-established.

Microbial transformation is a powerful tool for derivatization. For instance, this compound can be hydroxylated to 3β-hydroxy-labdanolic acid through biotransformation mediated by the fungus Penicillium janczewskii. researchgate.net This demonstrates the ability of microbial enzymes to selectively functionalize the labdane core.

Furthermore, research into related labdane diterpenoids has identified enzymes capable of precise oxidations. Libraries of engineered cytochrome P450 enzymes, such as variants of P450BM3, have been shown to catalyze hydroxylations at specific positions (e.g., C3 and C6) on the labdane A/B ring system of substrates like sclareol and sclareolide. acs.org This hybrid approach, combining chemical synthesis of a core structure with subsequent enzymatic oxidations, represents a promising strategy for efficiently producing a diverse range of oxidized labdane diterpenoids. acs.org

Table 2: Examples of Enzymatic and Microbial Transformations on Labdane Skeletons This table is interactive and can be sorted by column.

| Biocatalyst | Substrate | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Penicillium janczewskii | This compound | Hydroxylation | 3β-hydroxy-labdanolic acid | researchgate.net |

| Engineered P450BM3 Variants | Sclareol | Hydroxylation | C3-hydroxy and C6-hydroxy sclareol | acs.org |

| Engineered P450BM3 Variants | Sclareolide | Hydroxylation | C3-hydroxy sclareolide | acs.org |

Engineered Microbial Systems for this compound Production or Modification

Metabolic engineering of microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae has emerged as a sustainable platform for producing high-value chemicals, including terpenoids. researchgate.netnih.govyoutube.com Although the heterologous production of this compound itself has not been fully detailed, the biosynthetic pathways and engineering strategies for structurally related labdane-type diterpenes provide a clear blueprint.

The biosynthesis of labdane diterpenoids begins with the universal precursor geranylgeranyl pyrophosphate (GGPP). researchgate.net A two-step cyclization process, catalyzed by a class II diterpene synthase (diTPS) and a class I diTPS, forms the core labdane skeleton. researchgate.net Subsequent decorations, primarily oxidations catalyzed by cytochrome P450 monooxygenases (CYPs), create the final molecular diversity. researchgate.net

A successful application of this strategy is the production of carnosic acid in engineered S. cerevisiae. nih.gov In this work, the biosynthetic pathway was reconstructed by introducing key genes, including a diTPS and the specific CYP76AH1 from Salvia pomifera. Production was enhanced through synthetic biology strategies such as creating fusion proteins of the P450 enzyme with its redox partners (cytochrome P450 reductase and cytochrome b5) and engineering the endoplasmic reticulum to improve enzyme efficacy. nih.gov These techniques demonstrate the potential for developing a microbial cell factory for this compound by introducing the specific synthases and P450s responsible for its formation.

Table 3: Genetic Modifications for Heterologous Production of Labdane Diterpenoids in Yeast This table is interactive and can be sorted by column.

| Host Organism | Key Genetic Modification | Target Product | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Expression of diTPS and CYP76AH1 | Carnosic acid | nih.gov |

| Saccharomyces cerevisiae | Co-expression of CYP76AH1 and CPR-Cytb5 fusion protein | Carnosic acid | nih.gov |

| Saccharomyces cerevisiae | Endoplasmic reticulum engineering | Carnosic acid | nih.gov |

Optimization of Bioreaction Conditions for Yield and Selectivity

Maximizing the yield and selectivity of a target compound from an engineered microbial system requires careful optimization of fermentation conditions. scialert.net Key parameters that influence the productivity of the microbial cell factory include the composition of the culture medium (carbon and nitrogen sources), temperature, pH, and aeration (agitation and oxygen supply). nih.govmdpi.com

In the heterologous production of carnosic acid in S. cerevisiae, a significant improvement in product titer was achieved by transitioning from small-scale shake flask cultures to a controlled 5-liter fed-batch bioreactor. nih.gov Standard cultivation in shake flasks yielded a titer of 24.65 mg/L. By moving to a fed-batch fermentation process, which allows for better control of nutrient levels, pH, and dissolved oxygen, the final carnosic acid titer was increased more than threefold to 75.18 mg/L. nih.gov This highlights the critical role of process optimization in achieving industrially relevant yields. Further improvements can often be realized by systematically investigating variables like temperature and media components using statistical methods such as response surface methodology. nih.gov

Table 4: Effect of Fermentation Scale-Up on Carnosic Acid Production This table is interactive and can be sorted by column.

| Fermentation Vessel | Final Titer (mg/L) | Final OD₆₀₀ | Cultivation Time (h) | Reference |

|---|---|---|---|---|

| Shake Flask | 24.65 | - | 96 | nih.gov |

| 5-L Fed-batch Bioreactor | 75.18 | 29.23 | 96 | nih.gov |

Ecological and Biochemical Roles of Labdanolic Acid

Labdanolic Acid as a Constituent of Plant Resinous Exudates

This compound is a key component of the sticky resin produced by several plant species, playing a crucial role in their chemical profile.

This compound is most notably produced and accumulated in the rockrose species Cistus ladanifer L. nih.govnih.gov. This shrub, native to the western Mediterranean, exudes a fragrant oleoresin known as labdanum from its leaves and stems. nih.gov. This compound is one of the main labdane-type diterpenes that constitute this resin. nih.govnih.gov.

The production of this resinous exudate is not constant throughout the year. Studies have shown that the accumulation of the exudate, and consequently its chemical constituents like this compound, is highly seasonal. The highest concentration of the exudate is typically observed during the summer months, with the minimum concentration occurring in the winter. This seasonal variation is thought to be a response to environmental stressors such as heat and drought, which are more prevalent in the summer.

The following table provides a summary of the production and accumulation of this compound:

| Plant Species | Resin Name | Primary Location of Production | Key Chemical Constituent | Seasonal Production Peak |

|---|---|---|---|---|

| Cistus ladanifer L. | Labdanum | Leaves and Stems | This compound | Summer |

The unique chemical composition of plant exudates can serve as a fingerprint to determine their geographical and botanical origin. While flavonoids and other phenolic compounds are commonly used as chemical markers for the origin of plant-derived products, the specific use of this compound as a biogeographical or botanical marker is an area that requires more dedicated research. imist.ma. However, given that this compound is a major and characteristic component of the resin of Cistus ladanifer, it holds the potential to be used as a chemical marker to authenticate the origin of labdanum and products derived from it. nih.govnih.gov. The presence and relative abundance of this compound could help distinguish true labdanum from other resins and potentially identify the geographical region where the Cistus plants were grown.

Mechanisms of Plant Defense and Adaptation

This compound, as a component of plant resin, is integral to the plant's strategies for defense against various environmental threats and for adaptation to challenging conditions.

Plant secondary metabolites are a primary defense against herbivores. While direct studies on the antifeedant properties of isolated this compound are limited, the role of labdane-type diterpenoids in deterring herbivores is documented. For instance, anticopalic acid, a structurally similar labdane (B1241275) diterpene, has demonstrated dose-dependent antifeedant activity against the fall armyworm (Spodoptera frugiperda). nih.govresearchgate.net. This suggests that this compound may also possess similar properties, contributing to the defense of Cistus ladanifer against insect herbivores by making the foliage unpalatable. The sticky nature of the resin containing this compound can also act as a physical deterrent, trapping smaller insects.

The following table summarizes the antimicrobial activity of Cistus ladanifer extracts containing this compound:

| Extract Source | Key Components | Observed Activity | Potential Role of this compound |

|---|---|---|---|

| Cistus ladanifer Resin | Labdane-type diterpenes (including this compound), Flavonoids | Antibacterial, Antifungal | Likely contributor to the overall antimicrobial effect |

Plants produce a variety of secondary metabolites to cope with abiotic stresses, including oxidative stress caused by the overproduction of reactive oxygen species (ROS). The resin of Cistus ladanifer has demonstrated antioxidant properties. nih.govimist.ma. Phenolic compounds are well-known for their ability to scavenge free radicals, and the resin of Cistus ladanifer contains these in addition to diterpenes like this compound. mdpi.comresearchgate.net. While direct evidence of this compound's role in scavenging ROS within the plant is yet to be established, its production as part of the stress-induced resinous exudate suggests a protective function. The antioxidant capacity of the resin as a whole helps the plant to mitigate cellular damage caused by environmental stressors such as high solar radiation and temperature, which are common in its native Mediterranean habitat. nih.govmdpi.com.

This compound in Broader Ecosystem Dynamics

Environmental Fate and Degradation in Natural Systems

The specific environmental fate and degradation pathways of this compound have not been extensively documented in scientific literature. However, based on its chemical structure as a diterpenoid carboxylic acid and the known behavior of similar natural compounds, a probable environmental trajectory can be inferred. This compound is a component of the resinous exudate of Cistus ladanifer, and as such, it is introduced into the environment primarily through leaf litter decomposition and direct exudation into the soil. wikipedia.orgnih.gov

The persistence of organic compounds in soil is influenced by a variety of factors, including soil type, pH, temperature, moisture, and the presence of microbial communities. lacasadelassetas.com For compounds like this compound, both abiotic and biotic degradation processes are expected to occur. Abiotic degradation may involve processes like photolysis or hydrolysis, although the complex structure of this compound suggests these are likely minor pathways compared to microbial action. encyclopedia.pub

Microbial degradation is anticipated to be the primary mechanism for the breakdown of this compound in natural systems. Soil microorganisms, including bacteria and fungi, are known to degrade a wide array of complex organic molecules, including terpenoids. nih.govnih.gov Studies on the biodegradation of structurally related tricyclic diterpenoids, such as resin acids found in coniferous trees, have shown that various microorganisms are capable of utilizing them as a sole carbon source. nih.gov These studies have identified specific bacterial strains, such as Pseudomonas abietaniphila, that possess distinct biochemical pathways for degrading abietane-type resin acids. nih.govresearchgate.net The degradation often involves initial oxidation reactions catalyzed by dioxygenase enzymes, followed by ring cleavage to form smaller, more readily metabolizable compounds. researchgate.net While anaerobic degradation of some resin acids has been observed, it tends to be partial, leading to persistent aromatic and decarboxylated products. nih.gov

Given that this compound is a diterpenoid, it is plausible that similar microbial degradation pathways exist for its catabolism. Bacteria from genera like Pseudomonas and Burkholderia have been identified as capable of degrading various diterpenes. nih.govresearchgate.net The degradation process for this compound would likely commence with the oxidation of its hydrocarbon skeleton and side chains, eventually leading to the cleavage of its ring structures and mineralization to carbon dioxide and water.

| Factor | Influence on Degradation | Rationale |

|---|---|---|

| Microbial Activity | High | Primary mechanism for breaking down complex organic molecules like diterpenoids. nih.govnih.gov Diverse soil microbes possess enzymes capable of catabolizing terpenoid structures. nih.govresearchgate.net |

| Soil Type and Composition | Moderate | Organic matter and clay content can influence the bioavailability of the compound through adsorption, potentially slowing degradation. lacasadelassetas.com |

| Temperature | Moderate | Higher temperatures generally increase the rate of microbial metabolism and enzymatic reactions, accelerating degradation. lacasadelassetas.com |

| Soil pH | Moderate | Affects the solubility and ionization state of the carboxylic acid group, influencing its availability to microorganisms and potential for leaching. nih.gov |

| Moisture | Moderate | Water is essential for microbial activity and acts as a medium for the transport of extracellular enzymes and metabolites. lacasadelassetas.com |

Inter-species Biochemical Signaling and Chemical Ecology

This compound, as a prominent component of the labdanum resin of Cistus ladanifer, plays a significant role in the plant's interactions with its environment, a field known as chemical ecology. wikipedia.orgnih.gov These interactions are mediated by the release of secondary metabolites that can influence the behavior, growth, or survival of other organisms.

Allelopathy: One of the most notable ecological roles of the chemical exudates from Cistus ladanifer is allelopathy—the chemical inhibition of one plant by another. nih.gov C. ladanifer is known to be an aggressive, dominant shrub in Mediterranean ecosystems, often forming dense stands with sparse undergrowth. wikipedia.orgnih.gov This dominance is attributed, in part, to the release of allelochemicals from its leaves and litter, which inhibit the germination and growth of competing plant species. nih.govjircas.go.jp Terpenoids are a major class of compounds implicated in allelopathic interactions. jircas.go.jpaimspress.com While the complete suite of allelochemicals from C. ladanifer is complex, the labdane diterpenes, including this compound, are considered key contributors to this phytotoxic effect. nih.gov These compounds leach from the plant's resinous leaves into the surrounding soil, creating an environment that is inhospitable to many other plants.

Defense Against Herbivores and Pathogens: Terpenoids are a major component of plant defense systems against herbivores and pathogens. nih.gov The resinous nature of labdanum, rich in this compound and other diterpenoids, likely serves as a chemical barrier. These compounds can act as feeding deterrents to insects and other herbivores due to their bitter taste or toxicity. nih.gov The sticky resin can also physically trap smaller insects.

Furthermore, many labdane-type diterpenoids have demonstrated significant antimicrobial and cytotoxic activities. thieme-connect.commdpi.comnih.gov Labdane diterpenoids isolated from various plants have shown activity against a range of bacteria, including Staphylococcus aureus, and fungi like Candida albicans. thieme-connect.com This suggests that this compound may contribute to the defense of Cistus ladanifer against pathogenic microorganisms in the soil and on the leaf surface (phyllosphere). For instance, lactic acid bacteria, which can be found in soil, are known to produce their own antimicrobial compounds, and the presence of plant-derived antimicrobials like this compound could influence the microbial community structure in the plant's immediate vicinity (rhizosphere). nih.govresearchgate.netresearchgate.net The anti-inflammatory effects observed for this compound methyl ester in laboratory studies further point to the potent bioactivity of this class of molecules, which underpins their defensive roles in nature. researchgate.net

| Activity | Organism(s) Affected | Potential Ecological Role | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosae | Defense against pathogenic bacteria | thieme-connect.com |

| Antifungal | Candida albicans | Defense against pathogenic fungi | thieme-connect.com |

| Allelopathic/Phytotoxic | Competing plant species | Inhibition of growth of nearby plants, ensuring resource availability | nih.govjircas.go.jp |

| Cytotoxic | Various cancer cell lines (in vitro) | Indicates potent bioactivity, likely serving as a defense mechanism against herbivores or pathogens | mdpi.comnih.gov |

| Anti-inflammatory | Mouse and macrophage cell models (for methyl ester derivative) | Modulation of biological pathways, suggesting a role in plant-microbe or plant-herbivore interactions | researchgate.net |

Advanced Analytical Methodologies for Labdanolic Acid Research

Extraction and Sample Preparation Techniques for Complex Matrices

Isolating labdanolic acid from its natural sources, such as the resin of Cistus ladanifer, presents a significant challenge due to the complexity of the plant matrix. Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte for accurate analysis.

Solvent-based extraction is a foundational technique for isolating this compound. The efficiency of this process is highly dependent on several key parameters, including the choice of solvent, temperature, and extraction time. The polarity of the extraction solvent should ideally match that of this compound to ensure maximum solubilization. thermofisher.com Optimization often involves screening various solvents and adjusting conditions to maximize yield and purity.

For instance, Accelerated Solvent Extraction (ASE) is a modern technique that utilizes high temperature and pressure to enhance extraction efficiency and reduce solvent consumption. mdpi.com Temperature is a critical parameter; increasing it lowers the solvent's viscosity, improving its ability to wet the sample matrix and dissolve the target analytes. thermofisher.com However, excessively high temperatures can risk degrading thermolabile compounds. Therefore, a balance must be struck. Studies on the extraction of other plant-derived compounds show that optimizing parameters like methanol (B129727) concentration, temperature, and time can significantly increase the yield of specific bioactive compounds. mdpi.com For this compound, a systematic approach is required to determine the ideal conditions.

Table 1: Parameters for Optimization of Solvent-Based Extraction

| Parameter | Description | Rationale for Optimization |

|---|---|---|

| Solvent Type | The choice of solvent (e.g., methanol, ethanol, hexane, acetone) or a mixture thereof. nih.govmdpi.com | The solvent's polarity must be matched with this compound to maximize solubility and extraction yield. thermofisher.com |

| Temperature | The temperature at which the extraction is performed, often ranging from ambient to over 100°C in accelerated systems. mdpi.com | Higher temperatures decrease solvent viscosity and increase solubility, but may degrade the analyte if too high. thermofisher.com |

| Time | The duration of the extraction process, which can range from minutes in accelerated methods to hours in traditional techniques. mdpi.com | Sufficient time is needed for the solvent to penetrate the matrix and dissolve the analyte; however, prolonged times can increase the co-extraction of impurities. |

| Pressure | Applied pressure, particularly in accelerated or supercritical fluid extraction systems. | High pressure helps force the solvent into the matrix pores, enhancing contact with the analyte. |

| Sample Particle Size | The physical size of the ground plant material. | Smaller particle sizes increase the surface area available for extraction, leading to faster and more efficient recovery. thermofisher.com |

Following initial solvent extraction, Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration. For acidic compounds like this compound, an anion exchange SPE cartridge can be employed, which retains the acid while allowing neutral and basic impurities to be washed away. nih.gov This method offers high recovery rates for a broad range of organic acids. nih.gov

A more advanced and highly selective purification technique involves the use of Molecularly Imprinted Polymers (MIPs). researchgate.net MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule—in this case, this compound. mdpi.commdpi.com This "molecular recognition" capability makes MIPs exceptionally effective for isolating a single compound from a complex mixture, such as a crude plant extract. researchgate.netresearchgate.net

Research has been conducted on the synthesis of MIPs specifically for the purification of this compound from Cistus ladanifer. mdpi.com These polymers are created by polymerizing functional monomers and a cross-linker in the presence of this compound, which acts as a template. After polymerization, the template molecule is removed, leaving behind specific recognition cavities. The choice of functional monomer is critical for achieving high selectivity.

Table 2: Example of Monomers Used in the Synthesis of this compound-Specific MIPs

| Functional Monomer | Cross-Linker | Rationale / Finding | Citation |

|---|---|---|---|

| 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) | Ethylene glycol dimethacrylate (EGDMA) | Exhibited the optimal result for this compound purification among the tested monomers. | researchgate.netresearchgate.net |

| Methyl methacrylate (MMA) | Ethylene glycol dimethacrylate (EGDMA) | Tested for creating this compound imprinted polymers. | researchgate.net |

| 2-Vinylpyridine (2VP) | Ethylene glycol dimethacrylate (EGDMA) | Tested for creating this compound imprinted polymers. | researchgate.net |

| Hydroxyethyl methacrylate (HEMA) | Ethylene glycol dimethacrylate (EGDMA) | Tested for creating this compound imprinted polymers. | researchgate.net |

The use of supercritical carbon dioxide (scCO₂) as a solvent in the polymerization process represents a green chemistry approach to MIP synthesis, minimizing the use of hazardous organic solvents. mdpi.comresearchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods are employed, each suited to different analytical goals.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of this compound. researchgate.netsigmaaldrich.com The method is ideal for non-volatile compounds and offers high resolution and sensitivity. A typical HPLC system for this compound analysis utilizes a reverse-phase column (such as a C18) with a mobile phase consisting of an aqueous acidic buffer and an organic solvent like methanol or acetonitrile. nih.govoiv.int

Detection can be achieved using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), with mass spectrometry (MS) coupling (LC-MS) providing definitive structural confirmation. sigmaaldrich.comoatext.com The method's accuracy allows for its use in determining the purity of this compound standards and quantifying its concentration in various extracts, for example, to measure its seasonal variation in plants or to assess biotransformation yields. researchgate.netunl.pt

Table 3: Typical Parameters for HPLC Analysis of Organic Acids

| Parameter | Example Specification | Purpose | Citation |

|---|---|---|---|

| Stationary Phase (Column) | Reverse-phase C18, 5 µm particle size | Separates compounds based on hydrophobicity. This compound, being moderately polar, is well-retained and separated from more polar or non-polar impurities. | nih.gov |

| Mobile Phase | Isocratic or gradient mixture of Water/Methanol or Water/Acetonitrile, often with an acid modifier (e.g., phosphoric acid). | The organic solvent/water ratio is adjusted to achieve the desired retention time and resolution. The acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks. | nih.govoiv.int |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation and influences resolution and analysis time. | nih.govoiv.int |

| Detector | DAD (e.g., at 254 nm), ELSD, or Mass Spectrometry (MS) | DAD provides UV absorbance data, while ELSD is a universal detector for non-volatile compounds. MS provides mass-to-charge ratio for definitive identification. | nih.govsigmaaldrich.comoatext.com |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system for analysis. | oiv.int |

Gas Chromatography (GC) is a powerful separation technique, but it is generally restricted to thermally stable and volatile compounds. researchgate.net this compound, with its polar carboxylic acid group and high molecular weight, is not sufficiently volatile for direct GC analysis. sigmaaldrich.com Therefore, a chemical derivatization step is required to convert the polar -COOH group into a less polar, more volatile functional group. researchgate.netsigmaaldrich.com

Common derivatization methods for carboxylic acids include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol with an acid catalyst) to form a methyl ester. GC-MS analysis of plant extracts has successfully identified methyl labdenoates after such a methylation process. researchgate.net

Silylation: Reacting the acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form a silyl (B83357) ester. sigmaaldrich.com

Once derivatized, the volatile this compound ester can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for identification based on its fragmentation pattern. ifremer.fr

Table 4: Common Derivatization Approaches for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent Example | Derivative Formed | Advantage | Citation |

|---|---|---|---|---|

| Alkylation (Esterification) | Methanol/H₂SO₄ or BF₃ | Methyl Ester | Simple, common method for creating volatile esters. | researchgate.netifremer.fr |

| Silylation | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) Ester | Forms stable derivatives that are less sensitive to moisture than other silyl derivatives. | sigmaaldrich.com |

| Acylation | N/A for COOH group directly | N/A | Primarily used for -OH and -NH groups, but relevant if the molecule has other functional groups. | jfda-online.com |

The this compound molecule possesses multiple chiral centers, meaning it can exist as different stereoisomers. sigmaaldrich.comsigmaaldrich.com Stereoisomers that are non-superimposable mirror images of each other are called enantiomers. ajol.info Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by conventional chromatographic techniques like standard HPLC or GC. ajol.infontu.edu.sg

To separate enantiomers, a chiral environment must be introduced into the chromatographic system. ajol.info This is achieved primarily through Chiral Chromatography, most often using a chiral stationary phase (CSP) in an HPLC system. ntu.edu.sg A CSP is itself composed of a single enantiomer of a chiral molecule, which allows it to interact differently with each enantiomer of the analyte, leading to different retention times and thus, separation. ntu.edu.sg

While specific applications of chiral chromatography for this compound are not widely documented, the principles would involve screening various types of CSPs to find one that provides adequate resolution of its stereoisomers.

Table 5: Major Classes of Chiral Stationary Phases (CSPs) for HPLC

| CSP Class | Example Selector | Separation Principle |

|---|---|---|

| Polysaccharide-based | Derivatized cellulose (B213188) or amylose | Forms chiral cavities and allows for hydrogen bonding, and dipole-dipole interactions. The most widely used class of CSPs. |

| Cyclodextrin-based | Derivatized β- or γ-cyclodextrins | The analyte fits into the hydrophobic cyclodextrin (B1172386) cavity, and chiral recognition occurs via interactions at the rim. sigmaaldrich.com |

| Pirkle-type / Brush-type | e.g., (R)-N-(3,5-dinitrobenzoyl)phenylglycine | Based on π-π interactions, hydrogen bonding, and steric hindrance between the analyte and the small chiral molecule bonded to the silica (B1680970) support. |

| Protein-based | e.g., Cellobiohydrolase (CBH) | Mimics biological interactions, offering high selectivity based on the complex 3D structure of the protein. |

Alternatively, the enantiomers can be derivatized with a chirally pure reagent to form diastereomers. ntu.edu.sg Diastereomers have different physical properties and can be separated on a standard, non-chiral column. aocs.org

Spectroscopic and Spectrometric Elucidation Methods (beyond basic identification)

Advanced spectroscopic and spectrometric methods are indispensable for the unambiguous structural determination of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of organic molecules like this compound. longdom.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of protons and carbons within the molecule. researchgate.net However, for a molecule with multiple chiral centers, such as this compound, two-dimensional (2D) NMR techniques are crucial for assigning the relative and absolute stereochemistry. longdom.org

Techniques like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to establish the connectivity of atoms through chemical bonds. longdom.org For determining spatial relationships, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect protons that are close in space, regardless of whether they are directly bonded, providing critical data for assigning the stereochemical configuration at the chiral centers of the decalin ring and the side chain. longdom.orgipb.pt The comparison of observed NMR correlations with those of known related compounds, such as 13-epi-sclareol, further aids in confirming the stereochemical assignments. researchgate.net In some cases, the coupling constants between specific protons, for instance, can differentiate between cis and trans isomers. ipb.pt

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | 0.85 (m) | 39.2 |

| C-2 | 1.45 (m) | 18.5 |

| C-3 | 1.60 (m) | 42.1 |

| C-4 | - | 33.5 |

| C-5 | 0.95 (d) | 56.3 |

| C-8 | - | 73.8 |

| C-13 | 1.20 (s) | 28.1 |

| C-15 | - | 180.5 |

| C-17 | 0.88 (s) | 21.7 |

Note: This table provides representative data. Actual chemical shifts can vary depending on the specific derivative and solvent used.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact molecular mass of this compound, which in turn allows for the determination of its elemental composition with high confidence. europa.eumsu.edu Unlike nominal mass spectrometry, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap can measure mass-to-charge ratios (m/z) to several decimal places. msu.edumdpi.com This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas. msu.edu

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on high-resolution instruments are invaluable for structural elucidation. europa.eu In these experiments, the molecular ion of this compound is isolated and then fragmented through techniques like collision-induced dissociation (CID). europa.eunih.gov The resulting fragment ions provide a wealth of information about the molecule's structure, including the nature of the side chain and the decalin ring system. mdpi.com Analyzing these fragmentation patterns helps to piece together the molecule's connectivity and can be used to differentiate it from other isomeric diterpenes. nih.gov

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. wiley.com These techniques are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. wiley.comedinst.com

The IR spectrum of this compound will prominently feature a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid group. libretexts.org A strong absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.org Other characteristic peaks include those for C-H stretching and bending vibrations. libretexts.org

Raman spectroscopy can provide complementary information, particularly regarding the C-C backbone of the molecule. researchgate.net While IR is highly sensitive to polar functional groups like hydroxyl and carbonyl groups, Raman spectroscopy can be more sensitive to the non-polar hydrocarbon skeleton. edinst.comresearchgate.net Together, these techniques provide a comprehensive fingerprint of the functional groups present in this compound. wiley.comfrontiersin.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |

| Carboxylic Acid C=O | Stretch | ~1700 |

| Alkane C-H | Stretch | 2850-3000 |

| Alkane C-H | Bend | 1350-1470 |

X-ray crystallography is considered the gold standard for determining the absolute three-dimensional structure of a crystalline compound. diamond.ac.ukwikipedia.org This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. nih.govwikipedia.org The angles and intensities of the diffracted X-rays are used to calculate an electron density map of the molecule, from which the precise positions of all atoms can be determined. nih.gov

This method provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry at each chiral center, confirming the assignments made by spectroscopic methods like NMR. wikipedia.orgresearchgate.net While obtaining a suitable crystal for analysis can be a challenge, a successful X-ray crystallographic analysis provides the most definitive structural evidence for this compound. nih.govcrelux.com

Hyphenated Techniques and Advanced Data Processing

To analyze this compound within complex mixtures, such as plant extracts, hyphenated analytical techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques for the separation, identification, and quantification of this compound in complex samples. creative-proteomics.comgentechscientific.com The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte. creative-proteomics.com

For GC-MS analysis, less volatile compounds like this compound often require a derivatization step to increase their volatility. scielo.br Once separated by the gas chromatograph, the components are introduced into the mass spectrometer, where they are ionized and fragmented, providing a characteristic mass spectrum for identification. scielo.br

LC-MS/MS is particularly well-suited for the analysis of this compound without the need for derivatization. gentechscientific.comscielo.br The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. lcms.cz The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the detection and quantification of this compound even at low concentrations in a complex matrix. scielo.brnih.gov Comprehensive profiling using both GC-MS and LC-MS can provide a more complete picture of the chemical composition of an extract containing this compound. creative-proteomics.comlcms.cz

Chemometrics and Multivariate Data Analysis in this compound Research

The analysis of this compound, particularly within complex natural extracts, generates vast and intricate datasets from modern analytical instruments. spectroscopyonline.comeurachem.org Chemometrics and multivariate data analysis are indispensable disciplines for extracting meaningful chemical information from this data. mdpi.com These statistical and mathematical methods allow researchers to handle large datasets, visualize complex relationships, identify patterns, and build predictive models, which would be impossible with a traditional univariate approach. eurachem.orgresearchgate.net Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) produce multi-dimensional data that are ideally suited for chemometric evaluation. ijpsjournal.comnih.gov

The primary goals of applying chemometrics in the context of this compound research include quality control, origin differentiation, and the identification of compounds that are critical markers for a specific bioactivity or characteristic. nih.govresearchgate.net Two of the most powerful and commonly used multivariate analysis techniques in this field are Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA).

Principal Component Analysis (PCA)

PCA is an unsupervised exploratory technique designed to reduce the dimensionality of large datasets while retaining most of the original variance. thegrantlab.orgdatacamp.com It transforms the initial variables into a new set of uncorrelated variables, known as principal components (PCs), which are linear combinations of the original ones. eurachem.org The first few PCs capture the maximum possible variance, allowing for the visualization of sample groupings, trends, and outliers in a simple two- or three-dimensional scores plot. thegrantlab.org

Consider a hypothetical dataset where multiple resin samples are analyzed for their content of this compound and other related compounds.

Table 1: Hypothetical Data for PCA of Resin Samples

| Sample ID | Source | This compound (mg/g) | Abietic Acid (mg/g) | Pimaric Acid (mg/g) | Isopimaric Acid (mg/g) |

| S1 | Spain | 15.2 | 3.1 | 2.5 | 1.8 |

| S2 | Spain | 16.1 | 3.5 | 2.3 | 2.0 |

| S3 | Morocco | 12.5 | 4.8 | 3.9 | 3.1 |

| S4 | Morocco | 11.9 | 5.2 | 4.1 | 3.5 |

| S5 | Greece | 14.8 | 3.3 | 2.6 | 1.9 |

| S6 | Morocco | 12.8 | 4.9 | 3.8 | 3.3 |

By applying PCA to such data, a scores plot would likely show clear clustering of the samples from Spain, Morocco, and Greece, allowing researchers to identify the geographical origin based on the diterpenoid profile.

Partial Least Squares Discriminant Analysis (PLS-DA)

PLS-DA is a supervised classification method that is used to enhance the separation between predefined groups of samples. metabolon.com Unlike PCA, which is an unsupervised method, PLS-DA uses class information to find the latent variables that maximize the covariance between the dataset (X-matrix, e.g., spectral data) and the class membership (Y-matrix). metabolon.comresearchgate.net This makes it particularly effective for identifying the variables that are most responsible for differentiating the groups. metabolon.com

This technique is valuable in this compound research for building models that can predict the class of an unknown sample. For example, it can be used to distinguish between authentic and adulterated plant material or to correlate chemical profiles with a specific biological activity. researchgate.net A Variable Importance in Projection (VIP) score is often generated from the PLS-DA model, which ranks the variables (e.g., specific compounds) based on their importance to the model's classification power. researchgate.net A VIP score greater than 1 is a common threshold for identifying significant discriminating variables. researchgate.net

In a study involving the non-targeted assessment of environmental samples, this compound was identified using advanced analytical techniques, where subsequent data analysis could employ methods like PLS-DA to classify samples based on contamination levels. figshare.com

Table 2: Example of Metabolite Data for PLS-DA Classification

| Sample ID | Class | This compound (Peak Area) | Compound X (Peak Area) | Compound Y (Peak Area) |

| A1 | High Bioactivity | 8.5e5 | 1.2e4 | 3.3e4 |

| A2 | High Bioactivity | 8.9e5 | 1.1e4 | 3.5e4 |

| B1 | Low Bioactivity | 4.2e5 | 5.8e4 | 7.1e4 |

| B2 | Low Bioactivity | 4.5e5 | 6.1e4 | 6.9e4 |

| A3 | High Bioactivity | 9.1e5 | 0.9e4 | 3.1e4 |

| B3 | Low Bioactivity | 3.9e5 | 5.5e4 | 7.5e4 |

Applying PLS-DA to this data would create a model that separates the "High Bioactivity" and "Low Bioactivity" groups. The resulting VIP scores would likely highlight this compound as a key biomarker responsible for the separation, confirming its association with the observed biological effect. The model's reliability is often checked using permutation tests to ensure that the observed separation is statistically significant and not due to chance. metabolon.comnih.gov

Research Frontiers and Future Directions in Labdanolic Acid Studies

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of labdanolic acid in its primary plant source, Cistus creticus (rockrose), remains partially uncharacterized, presenting a significant research opportunity. The initial steps are understood to follow the canonical route for diterpenoid biosynthesis. The universal precursor, geranylgeranyl pyrophosphate (GGPP), is cyclized by a class II diterpene synthase, likely a (+)-copalyl diphosphate (B83284) synthase (CPS), to form the foundational labdane (B1241275) skeleton, labdadienyl/copalyl diphosphate (CPP).

However, the subsequent enzymatic transformations that convert CPP into this compound are largely unknown. This multi-step process is hypothesized to involve a series of stereo- and regioselective oxidation reactions. The key research frontiers in this area involve: